Ginsenoside rb1

Vue d'ensemble

Description

Ginsenoside Rb1 is a chemical compound belonging to the ginsenoside family . It is found in the plant genus Panax (ginseng) and has a variety of potential health effects including anticarcinogenic, immunomodulatory, anti‐inflammatory, antiallergic, antiatherosclerotic, antihypertensive, and antidiabetic effects as well as antistress activity and effects on the central nervous system .

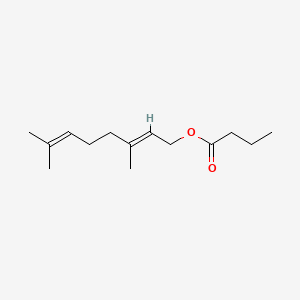

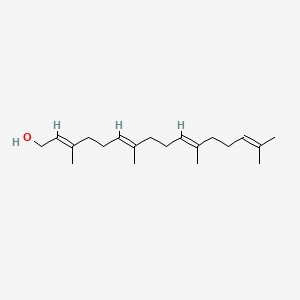

Synthesis Analysis

The biosynthesis of Ginsenoside Rb1 in Panax ginseng starts from farnesyl diphosphate (FPP), which is converted to squalene with squalene synthase (SQS), then to 2,3-oxidosqualene with squalene epoxidase (SE). The 2,3-oxidasqualene is then converted to dammarenediol-II by cyclization, with dammarenediol-II synthase (DS) as the catalyst .

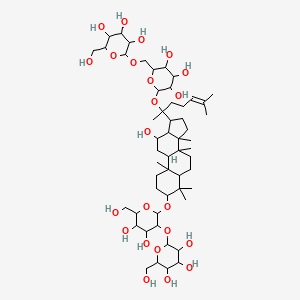

Molecular Structure Analysis

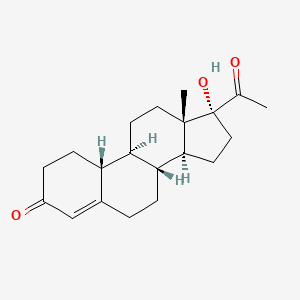

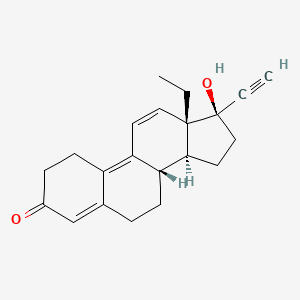

Ginsenoside Rb1 is a protopanaxadiol that has diverse in vitro and in vivo effects, including neuroprotective, anti-inflammatory, and anti-obesity actions .

Chemical Reactions Analysis

Transformation pathways of Ginsenoside Rb1 involve deglycosylation, elimination, cycloaddition, epimerization, and addition reactions . The enzymatic transformed Rb1 follows the pathways: Rb1→Rd→F2→CK .

Physical And Chemical Properties Analysis

Ginsenoside Rb1 is a protopanaxadiol saponin and a typical ginseng component . It inhibits Na+, K±ATPase activity with IC50 of 6.3±1.0 μM .

Applications De Recherche Scientifique

Neurological Disorders

Ginsenoside Rb1 (GsRb1) is frequently used in traditional Chinese medicine to treat neurological disorders . It exhibits anti-inflammatory, anti-oxidant, anti-apoptotic, and anti-autophagy properties in the nervous system . Therapeutic applications of GsRb1 include the treatment of epilepsy, Parkinson’s disease, traumatic brain damage, spinal cord injury, cerebral ischemia, and other neurological disorders .

Intracerebral Hemorrhage

GsRb1 has been applied in a mouse model of intracerebral hemorrhage . The study synthesized ginsenoside Rb1 carbon quantum dots (RBCQDs) using ginsenoside Rb1 and ethylenediamine via a hydrothermal method . RBCQDs exhibit potent capabilities in scavenging ABTS+ free radicals and iron ions in solution . After intrathecal injection, the distribution of RBCQDs is predominantly localized in the subarachnoid space . RBCQDs can eliminate ROS and chelate iron ions within the meningeal system .

Parkinson’s Disease

An earlier study showed that ginsenoside Rb1 significantly increased the numbers and lengths of neurites of surviving DA neurons . It could not prevent cell death by glutamate challenge . 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a commonly used reagent to build PD model in mice , which could cross the blood-brain barrier (BBB, acting as the gatekeeper of the CNS in maintaining the delicate homeostasis of the brain), and be metabolized into the potent dopaminergic neurotoxin 1-methyl-4-phenylpyridinium ion (MPP +) by monoamine oxidase B in glial cells .

Conversion into Minor Ginsenosides

Ginsenoside Rb1, which accounts for 20% of the total ginsenosides, is commonly used as a precursor to produce minor ginsenosides via β-glucosidases . Many research groups have used different approaches to obtain β-glucosidases that can hydrolyze ginsenoside Rb1 .

Mécanisme D'action

Target of Action

Ginsenoside Rb1 (GRb1) is a steroid glycoside and triterpene saponin found exclusively in the plant genus Panax (ginseng) . It primarily targets the Solute Carrier Organic Anion Transporter Family Member 1B3 (SLCO1B3) . GRb1 also affects the reproductive system in animal testicles . It has been shown to increase testosterone production in male rats indirectly through the stimulation of the luteinizing hormone .

Mode of Action

GRb1 interacts with its targets and induces various changes. It acts as an inhibitor of the SLCO1B3 . By controlling IkB-α to prevent the formation of NF-κB dimers and activation of SIRT1, GRb1 reduces inflammation by inducing the production of anti-inflammatory factors (IL-4, IL-10, and IL-13), thereby inhibiting HMGB1 inflammatory signaling and blocking the synthesis of inflammatory factors (IL-1β, IL-6, and TNF-α) .

Biochemical Pathways

The biosynthesis of GRb1 in Panax ginseng starts from farnesyl diphosphate (FPP), which is converted to squalene with squalene synthase (SQS), then to 2,3-oxidosqualene with squalene epoxidase (SE). The 2,3-oxidasqualene is then converted to dammarenediol-II by cyclization, with dammarenediol-II synthase (DS) as the catalyst . GRb1 modulates ROS levels in mitochondria that affect oxidative stress by upregulating SOD and GSH expression, downregulating MDA, NO, NADPH, and NOX expression, and lowering the neurotoxicity brought on by free radicals and other substances .

Pharmacokinetics

The absorption of GRb1 is fast in the gastrointestinal tract . It may be metabolized mainly to rh1 and f1 by intestinal microflora before absorption into the blood . GRb1 is quickly cleared from the body . The area under the curve (AUC) values for Rg3 in control and amoxicillin-treated groups were 247.7 ± 96.6 ng·h/mL and 139.2 ± 32.9 ng·h/mL, respectively .

Result of Action

GRb1 exerts significant neuroprotective effects on cerebral ischemic injury both in vivo and in vitro . These network actions and underlying mechanisms are mediated by antioxidant, anti-inflammatory, and antiapoptotic activities and involve the inhibition of excitotoxicity and Ca2+ influx, preservation of blood–brain barrier (BBB) integrity, and maintenance of energy metabolism .

Action Environment

Environmental factors can influence the action of GRb1. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors . Moreover, antibiotic treatment can influence the bacterial metabolic activities of GRb1 and cause alterations in the pharmacokinetics of its metabolites .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYPWOGIYAIIPV-JBDTYSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316929 | |

| Record name | Ginsenoside Rb1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rb1 | |

CAS RN |

41753-43-9 | |

| Record name | Ginsenoside Rb1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41753-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rb1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041753439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rb1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ginsenoside Rb1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-β-glucopyranosyl-(3β,12β)-20-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RB1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7413S0WMH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)